molecular formula C9H9BrO2 B014955 (R)-2-Bromo-3-phenylpropionic acid CAS No. 42990-55-6

(R)-2-Bromo-3-phenylpropionic acid

Cat. No.: B014955
CAS No.: 42990-55-6
M. Wt: 229.07 g/mol
InChI Key: WDRSCFNERFONKU-MRVPVSSYSA-N
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Description

®-2-Bromo-3-phenylpropionic acid is an organic compound characterized by a bromine atom attached to the second carbon of a three-carbon chain, which also bears a phenyl group on the third carbon and a carboxylic acid group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-3-phenylpropionic acid typically involves the bromination of ®-3-phenylpropionic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-3-phenylpropionic acid may involve large-scale bromination processes with stringent control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Substitution Reactions: ®-2-Bromo-3-phenylpropionic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to ®-3-phenylpropionic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of ®-2-Bromo-3-phenylpropionic acid can lead to the formation of ®-2-bromo-3-phenylpropanoic acid derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-2-Bromo-3-phenylpropionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Bromo-3-phenylpropionic acid involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in substitution reactions, while the carboxylic acid group can undergo various transformations, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

    (S)-2-Bromo-3-phenylpropionic acid: The enantiomer of ®-2-Bromo-3-phenylpropionic acid, differing in the spatial arrangement of atoms.

    3-Bromo-3-phenylpropionic acid: Lacks the chiral center present in ®-2-Bromo-3-phenylpropionic acid.

    2-Bromo-3-phenylpropanoic acid: Similar structure but with different reactivity due to the position of the bromine atom.

Uniqueness: ®-2-Bromo-3-phenylpropionic acid is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and the development of chiral drugs .

Properties

IUPAC Name

(2R)-2-bromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRSCFNERFONKU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471756
Record name (R)-2-BROMO-3-PHENYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42990-55-6
Record name (R)-2-BROMO-3-PHENYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the synthesis of (R)-2-Bromo-3-phenylpropionic acid based on the provided information?

A1: The provided research article focuses on a process for preparing this compound []. While the abstract doesn't detail the specific steps or reagents involved, it suggests a method dedicated to synthesizing the enantiomerically pure (R)-isomer of this compound. This implies the process likely emphasizes stereoselectivity to obtain the desired enantiomer.

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